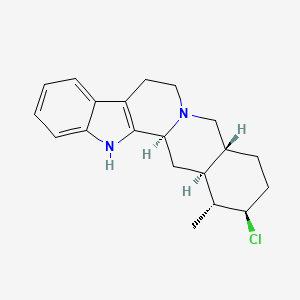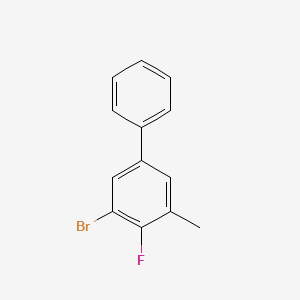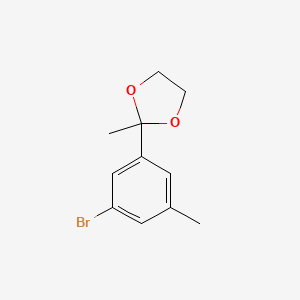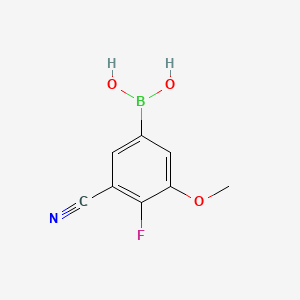![molecular formula C4H7NS2 B14757159 2,5-Dithia-7-azabicyclo[2.2.1]heptane CAS No. 279-45-8](/img/structure/B14757159.png)
2,5-Dithia-7-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dithia-7-azabicyclo[221]heptane is a bicyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dithia-7-azabicyclo[2.2.1]heptane can be achieved through several methods. One notable method involves the reaction of SNS+ (as the AsF6– salt) with alkenes such as ethylene, trans- and cis-2-butene, and norbornene. This reaction proceeds via a concerted symmetry-allowed cycloaddition to form 1,3,2-dithiazolidine cations, which then undergo a second cycloaddition to yield 1,4-dithia-7-azabicyclo[2.2.1]heptane .
Industrial Production Methods
While specific industrial production methods for 2,5-Dithia-7-azabicyclo[22
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dithia-7-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
2,5-Dithia-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in the design of biologically active molecules and peptidomimetics.
Industry: The compound’s unique properties make it useful in materials science and catalysis.
Mecanismo De Acción
The mechanism by which 2,5-Dithia-7-azabicyclo[2.2.1]heptane exerts its effects involves its ability to participate in various chemical reactions due to the presence of sulfur and nitrogen atoms. These atoms can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks sulfur atoms.
7-Azabicyclo[2.2.1]heptane: Another related compound with a similar framework but different functional groups.
Uniqueness
2,5-Dithia-7-azabicyclo[2.2.1]heptane is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
279-45-8 |
|---|---|
Fórmula molecular |
C4H7NS2 |
Peso molecular |
133.2 g/mol |
Nombre IUPAC |
2,5-dithia-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C4H7NS2/c1-3-5-4(6-1)2-7-3/h3-5H,1-2H2 |
Clave InChI |
KIQFGHUQFJLDGN-UHFFFAOYSA-N |
SMILES canónico |
C1C2NC(S1)CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)





![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)

